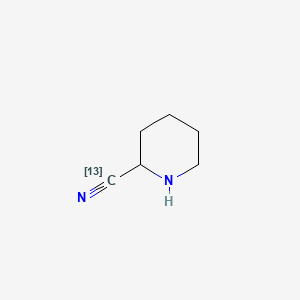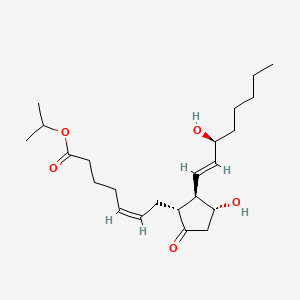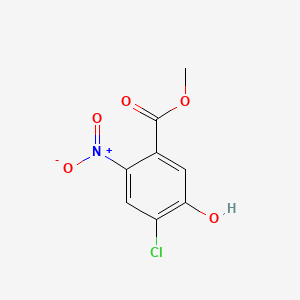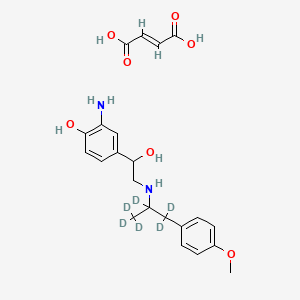![molecular formula C6H9NO4 B586523 2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI) CAS No. 157598-77-1](/img/no-structure.png)
2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)” is a chemical substance with the molecular formula C6H9NO4 . It is a main product offered by BOC Sciences, a world-leading provider of special chemicals .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 19 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .properties
CAS RN |
157598-77-1 |
|---|---|
Product Name |
2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI) |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
(3R,3aR,6R,6aS)-3,6-dihydroxy-3,3a,4,5,6,6a-hexahydrofuro[3,2-b]pyrrol-2-one |
InChI |
InChI=1S/C6H9NO4/c8-2-1-7-3-4(9)6(10)11-5(2)3/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1 |
InChI Key |
XCGRSEVRFCDZPO-TXICZTDVSA-N |
SMILES |
C1C(C2C(N1)C(C(=O)O2)O)O |
synonyms |
2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)



![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

